2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane
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Overview
Description
2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[221]heptane is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[221]heptane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes or alkenes.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols, ketones, alkanes, or alkenes .
Scientific Research Applications
2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The bicyclic structure also allows for unique spatial interactions with molecular targets, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)bicyclo[2.2.1]heptane
- Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-
- Bicyclo[2.2.1]heptane, 2-(2-methyl-1-propenyl)-
Uniqueness
2-(Bromomethyl)-3,3-dimethyl-2-(propan-2-yloxy)bicyclo[2.2.1]heptane is unique due to its combination of a bromomethyl group and a propan-2-yloxy group on a bicyclic heptane framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H23BrO |
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Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-(bromomethyl)-3,3-dimethyl-2-propan-2-yloxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H23BrO/c1-9(2)15-13(8-14)11-6-5-10(7-11)12(13,3)4/h9-11H,5-8H2,1-4H3 |
InChI Key |
ZYVHWGOVICWIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1(C2CCC(C2)C1(C)C)CBr |
Origin of Product |
United States |
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